Differentiation by Spectral Fingerprint: Unique MS, NMR, and IR Signatures of 3-Methoxydecane
3-Methoxydecane possesses a distinct mass spectrum, 13C NMR spectrum, and FTIR spectrum that are uniquely characteristic of its 3-position methoxy substitution pattern. Spectral databases contain reference spectra for 3-methoxydecane [1]. While direct spectral comparison data for 1-methoxydecane is not provided in the same source, the inherent structural difference (primary vs. secondary ether) is known to produce significantly different fragmentation patterns in mass spectrometry and distinct chemical shifts in NMR [2]. This spectral uniqueness enables unambiguous identification and differentiation from 1-methoxydecane and other positional isomers, which is critical for accurate compound verification in research and quality control.
| Evidence Dimension | Spectral fingerprint |
|---|---|
| Target Compound Data | 1 NMR, 1 FTIR, and 2 MS (GC) spectra available |
| Comparator Or Baseline | 1-Methoxydecane (expected to show different MS fragmentation and NMR shifts due to primary vs. secondary ether structure) |
| Quantified Difference | Qualitatively distinct spectral profiles |
| Conditions | SpectraBase reference database; GC-MS, NMR, FTIR |
Why This Matters
Access to verified reference spectra ensures that the correct positional isomer is procured and utilized, preventing misidentification and ensuring experimental reproducibility.
- [1] SpectraBase Compound ID: KXHAsExeoOp, Decane, 3-methoxy- View Source
- [2] McLafferty, F.W. Interpretation of Mass Spectra, 3rd ed.; University Science Books: Mill Valley, CA, 1980. View Source
